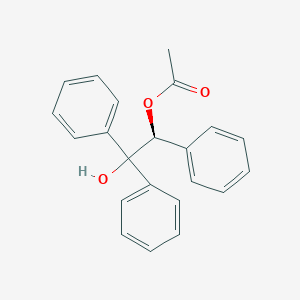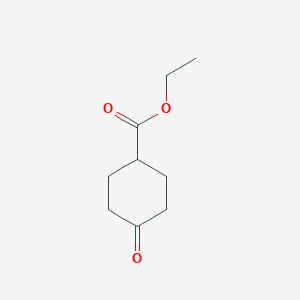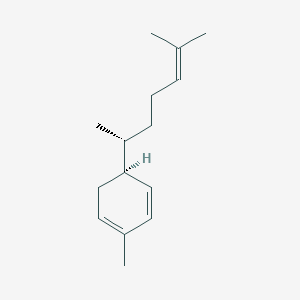
Zingiberen
Übersicht
Beschreibung
Zingiberene is a monocyclic sesquiterpene that is the predominant constituent of the oil of ginger (Zingiber officinale), from which it gets its name. It can contribute up to 30% of the essential oils in ginger rhizomes. This compound is responsible for the distinct flavor of ginger .
Wissenschaftliche Forschungsanwendungen
Zingiberene has a wide range of applications in scientific research:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Zingiberene is investigated for its role in plant defense mechanisms.
Medicine: It has potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Zingiberene is used in the flavor and fragrance industry due to its distinct aroma.
Wirkmechanismus
Target of Action
Zingiberene, a bioactive compound found in ginger, has been shown to have therapeutic potential in various types of cancers, including liver, pancreatic, colorectal, and gastric cancer . It achieves this by interacting with multiple targets and inhibiting various pathways of carcinogenesis .
Mode of Action
Zingiberene interacts with its targets primarily by suppressing the gene expression and production of pro-inflammatory cytokines and oxidant agents . This leads to a downregulation of the immune response, which can help protect against conditions like sepsis .
Biochemical Pathways
Zingiberene affects multiple biochemical pathways involved in carcinogenesis. By inhibiting these pathways, it plays a role in ameliorating various types of cancers . The exact biochemical pathways affected by zingiberene are still under investigation.
Pharmacokinetics
The bioavailability of zingiberene, like many natural compounds, can be a challenge. Poor bioavailability is one of the main roadblocks to the realization of natural compound-based therapies . To overcome this, novel targeted drug delivery methods, such as the use of nanoparticles, are being explored . These methods can increase the bioavailability of zingiberene, allowing it to exert its therapeutic effects more effectively.
Result of Action
The primary result of zingiberene’s action is the inhibition of carcinogenesis, leading to potential therapeutic effects in various types of cancers . Additionally, it has been shown to suppress the production of pro-inflammatory cytokines and oxidant agents, leading to a downregulation of the immune response . This can help protect against conditions like sepsis .
Action Environment
The action, efficacy, and stability of zingiberene can be influenced by various environmental factors. While specific details on how these factors influence zingiberene’s action are still under investigation, it’s important to note that the use of novel drug delivery methods can help overcome some environmental challenges and improve the compound’s efficacy .
Biochemische Analyse
Biochemical Properties
Zingiberene is formed in the isoprenoid pathway from farnesyl pyrophosphate (FPP). FPP undergoes a rearrangement to give nerolidyl diphosphate. After the removal of pyrophosphate, the ring closes leaving a carbocation on the tertiary carbon attached to the ring. A 1,3-hydride shift then takes place to give a more stable allylic carbocation . Zingiberene synthase is the enzyme responsible for catalyzing the reaction forming zingiberene .
Cellular Effects
Zingiberene has been shown to have significant effects on various types of cells. For instance, it has been found to suppress the proliferation of N2a-NB cells at higher concentrations . It also plays a role in ameliorating liver, pancreatic, colorectal, and gastric cancer types by inhibiting multiple pathways of carcinogenesis .
Molecular Mechanism
The molecular mechanism of zingiberene involves its interaction with various biomolecules. It has been shown to fragment nucleosomal DNA in cervix cancer cells, SiHa, and correspondingly increase the percentage . This suggests that zingiberene may exert its effects at the molecular level through interactions with DNA.
Dosage Effects in Animal Models
While specific studies on the dosage effects of zingiberene in animal models are limited, ginger, which contains zingiberene, has been extensively investigated in animal models for various diseases, and in most cases demonstrated positive beneficial effects .
Metabolic Pathways
Zingiberene is involved in the isoprenoid pathway, a metabolic pathway that produces many diverse compounds in plants . It is synthesized from farnesyl pyrophosphate (FPP), a key intermediate in the isoprenoid pathway .
Subcellular Localization
It is known that the biosynthesis of terpenoids like zingiberene occurs in different subcellular compartments, including the cytosol and plastids . The specific localization of zingiberene within these compartments is yet to be determined.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zingiberene is formed in the isoprenoid pathway from farnesyl pyrophosphate. Farnesyl pyrophosphate undergoes a rearrangement to give nerolidyl diphosphate. After the removal of pyrophosphate, the ring closes, leaving a carbocation on the tertiary carbon attached to the ring. A 1,3-hydride shift then takes place to give a more stable allylic carbocation. The final step in the formation of zingiberene is the removal of the cyclic allylic proton and the consequent formation of a double bond .
Industrial Production Methods: Industrial production of zingiberene typically involves the extraction of essential oils from ginger rhizomes. The extraction methods can include hydro-distillation, steam distillation, and solvent extraction. The choice of method can influence the yield and purity of zingiberene .
Analyse Chemischer Reaktionen
Types of Reactions: Zingiberene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Zingiberene can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of zingiberene can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Oxidation of zingiberene can lead to the formation of zingiberone and other oxygenated derivatives.
Reduction: Reduction typically yields saturated hydrocarbons.
Substitution: Halogenated derivatives of zingiberene are formed during substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Gingerol: Another major component of ginger with potent anti-inflammatory and antioxidant properties.
Shogaol: Known for its anti-cancer and anti-inflammatory effects.
Curcumin: Found in turmeric, it has strong anti-inflammatory and antioxidant activities.
Uniqueness of Zingiberene: Zingiberene is unique due to its high concentration in ginger essential oil and its significant contribution to the characteristic flavor and aroma of ginger. Unlike gingerol and shogaol, which are more polar, zingiberene is a non-polar sesquiterpene, making it distinct in its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
495-60-3 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(5R)-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14?,15-/m1/s1 |
InChI-Schlüssel |
KKOXKGNSUHTUBV-YSSOQSIOSA-N |
SMILES |
CC1=CCC(C=C1)C(C)CCC=C(C)C |
Isomerische SMILES |
CC1=CC[C@@H](C=C1)C(C)CCC=C(C)C |
Kanonische SMILES |
CC1=CCC(C=C1)C(C)CCC=C(C)C |
Siedepunkt |
167.00 to 168.00 °C. @ 50.00 mm Hg |
Key on ui other cas no. |
495-60-3 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Synonyme |
(5R)-5-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-methyl-1,3-cyclohexadiene; _x000B_[S-(R*,S*)]-5-(1,5-dimethyl-4-hexenyl)-2-methyl-1,3-Cyclohexadiene; (5R)-5-[(1S)-1,5-Dimethyl-4-hexenyl]-2-methyl-1,3-cyclohexadiene; Zingiberene; (-)-Zingiberene; l-Zingiberene; α |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zingiberene exert its anticancer effects in colon cancer?
A1: Research suggests that zingiberene inhibits colon cancer cell growth in vitro and in vivo by inducing autophagy, a cellular process involving the degradation and recycling of cellular components. [] This process is linked to the upregulation of LC3-II, a protein marker for autophagy, and downregulation of p62, another protein involved in autophagy regulation. [] Additionally, zingiberene appears to suppress the PI3K/AKT/mTOR pathway, a critical signaling pathway often dysregulated in cancer cells. []
Q2: Does zingiberene affect liver cancer cells?
A2: Studies have shown that zingiberene can influence the growth, migration, and invasion of human liver cancer cells by targeting the miR-16/cyclin-B1 axis. [] Specifically, zingiberene treatment downregulated miR-16 expression in HepG2 cells, leading to G0/G1 cell cycle arrest through the upregulation of its direct target, cyclin B1. []
Q3: What is the molecular formula and weight of zingiberene?
A3: Zingiberene possesses the molecular formula C15H24 and a molecular weight of 204.35 g/mol. [, ]
Q4: How can zingiberene be spectroscopically characterized?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and characterizing zingiberene. [, , , , , , , , , , ] Its mass spectrum displays characteristic fragment ions, providing insights into its structure. []
Q5: Does the stability of zingiberene in ginger oil change during storage?
A5: Research suggests that the storage of fresh ginger can lead to changes in the relative content of zingiberene and other compounds in the extracted oleoresin compared to ginger that has not been stored. []
Q6: How have computational methods been employed to study zingiberene?
A6: Researchers have utilized Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the thermodynamic parameters, molecular orbitals (HOMO-LUMO), molecular electrostatic potentials (MEP), and chemical shielding tensors of zingiberene. [] This computational approach provides insights into its electronic structure and potential reactivity. []
Q7: How does the oxidation state of zingiberene influence its cytotoxic activity?
A7: Studies comparing α-zingiberene with its partially and fully hydrogenated derivatives revealed a link between the oxidation state and cytotoxic activity. While α-zingiberene showed activity against several tumor cell lines, its fully hydrogenated derivative displayed broader activity against most cell lines, suggesting a potential role of the double bonds in influencing its activity. []
Q8: What is the evidence supporting zingiberene's anticancer activity?
A8: In vitro studies have demonstrated that zingiberene significantly inhibits the viability of MDA-MB-231 breast cancer cells and induces apoptotic cell death. [] In vivo studies using a DMBA-induced mammary carcinogenesis rat model revealed that zingiberene treatment substantially modulates physiological and hematological changes, decreases tumor volume, reduces liver enzyme levels, suppresses lipid peroxidation, and elevates antioxidant levels. []
Q9: Is there evidence that zingiberene or its derivatives have anti-inflammatory properties?
A9: Research suggests that α-zingiberene, the major constituent of the essential oil from Casearia sylvestris leaves, can suppress inflammatory angiogenesis and stimulate collagen deposition in a subcutaneous sponge implant model in mice. [] This finding suggests potential therapeutic benefits in managing inflammatory conditions.
Q10: Can wild tomato plants be considered as a potential alternative source of zingiberene?
A10: Research indicates that wild tomato species, particularly Lycopersicon hirsutum f. typicum accessions PI-127826 and PI-127827, contain zingiberene and curcumene in their leaves. [] This discovery highlights the possibility of exploring these plants as alternative, biorational sources of these compounds, potentially offering a more sustainable and accessible alternative to ginger. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


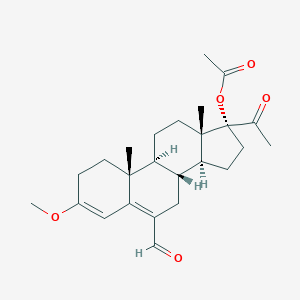
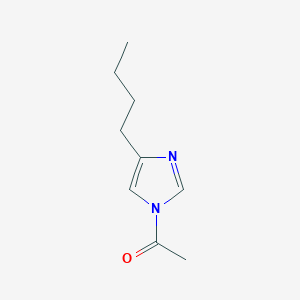
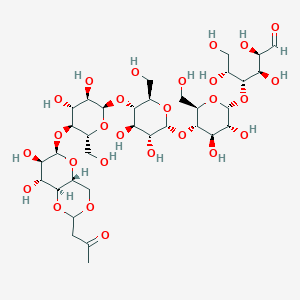

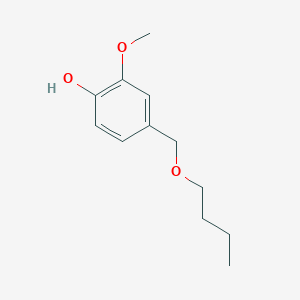
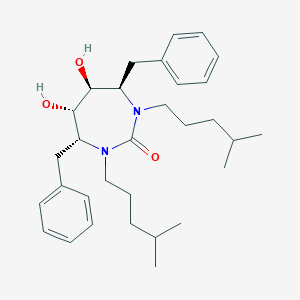
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
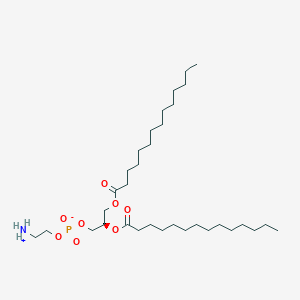

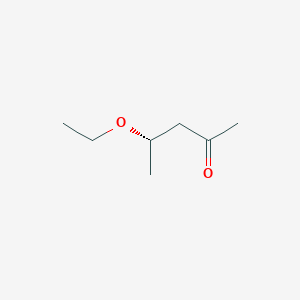
![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
